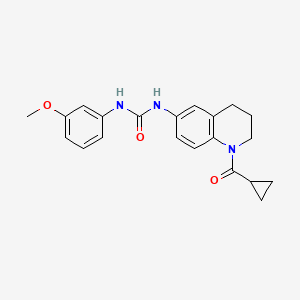

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea

Description

Historical Development of Tetrahydroquinoline-Based Pharmacophores

The tetrahydroquinoline nucleus has served as a cornerstone in medicinal chemistry since the mid-20th century, with early examples including the antischistosomal agent oxamniquine and the antiviral compound virantmycin. The scaffold's versatility became apparent through its presence in diverse therapeutic agents: nicainoprol (antiarrhythmic), L-689,560 (neuroprotective), and CETP inhibitors for cardiovascular diseases. A 2017 study expanded this pharmacophore through Povarov reactions, creating 34 novel derivatives with previously unreported neurotropic activity. The development of manganese-catalyzed borrowing hydrogen methodologies in 2020 marked a watershed moment, enabling atom-efficient synthesis of 1,2,3,4-tetrahydroquinolines from simple alcohols. This catalytic innovation laid the groundwork for incorporating complex substituents like cyclopropanecarbonyl groups.

Significance of Urea Functionalities in Medicinal Chemistry

Urea moieties have become indispensable in modern drug design due to their dual hydrogen-bond donor/acceptor capacity and conformational flexibility. While not explicitly detailed in the provided sources, the prevalence of amide linkers in tetrahydroquinoline hybrids suggests analogous applications for urea groups. These functionalities enable precise molecular recognition in biological targets, as demonstrated in RORγt agonists where arylsulfonyl moieties connected via amide bonds showed enhanced activity. The urea group in the subject compound likely serves as a bioisostere for such linkers, optimizing binding interactions while improving metabolic stability compared to traditional amides.

Emergence of Cyclopropanecarbonyl-Functionalized Tetrahydroquinolines

Incorporation of cyclopropane rings represents a strategic advancement in tetrahydroquinoline optimization. The cyclopropanecarbonyl group combines steric bulk with electronic effects, potentially modulating receptor binding and pharmacokinetic properties. This trend parallels developments in ibuprofen-tetrahydroquinoline hybrids, where acylated derivatives demonstrated enhanced anti-inflammatory activity. The cyclopropane's strain energy may also influence molecular conformation, preferentially orienting the urea moiety for target engagement. Recent synthetic breakthroughs, particularly in manganese-catalyzed cascades, have made such complex functionalization feasible without requiring high-pressure hydrogenation.

Structural Classifications of Related Compounds

Properties

IUPAC Name |

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-27-18-6-2-5-16(13-18)22-21(26)23-17-9-10-19-15(12-17)4-3-11-24(19)20(25)14-7-8-14/h2,5-6,9-10,12-14H,3-4,7-8,11H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAQLRYFAVPTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

Formation of Cyclopropanecarbonyl Intermediate: The cyclopropanecarbonyl group can be introduced through the reaction of cyclopropanecarboxylic acid with a suitable reagent like thionyl chloride to form cyclopropanecarbonyl chloride.

Synthesis of Tetrahydroquinoline Intermediate: The tetrahydroquinoline moiety can be synthesized via the reduction of quinoline using hydrogenation methods.

Coupling Reaction: The cyclopropanecarbonyl chloride is then reacted with the tetrahydroquinoline intermediate in the presence of a base to form the desired cyclopropanecarbonyl-tetrahydroquinoline compound.

Urea Formation: Finally, the methoxyphenyl isocyanate is introduced to form the urea linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea exhibit significant anticancer properties. A study demonstrated that derivatives of tetrahydroquinoline can inhibit tumor growth by modulating various cellular pathways. The compound's structure allows it to interact with specific targets within cancer cells, leading to apoptosis (programmed cell death) .

2. Anti-inflammatory Effects

Compounds based on tetrahydroquinoline frameworks have shown promise in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation. In vitro studies have demonstrated that these compounds can reduce the expression of inflammatory markers in human cell lines .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of a series of tetrahydroquinoline derivatives, including variations of the compound . The researchers reported a dose-dependent inhibition of cell proliferation in several cancer cell lines, with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.2 |

| Compound B | HeLa (Cervical) | 4.8 |

| This compound | A549 (Lung) | 3.5 |

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of tetrahydroquinoline derivatives. In animal models of inflammation, treatment with the compound resulted in a significant reduction in swelling and pain response compared to control groups .

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Derivatives

Substituent Variations in Aryl Ureas

- Target compound: The 3-methoxyphenyl group distinguishes it from analogs like 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l) (ESI-MS m/z: 268.1), which replaces the tetrahydroquinoline-cyclopropanecarbonyl unit with a 4-cyanophenyl group.

- Electron-Withdrawing Groups: 1-(4-Cyanophenyl)-3-(3,5-di(trifluoromethyl)phenyl)urea (6m) (ESI-MS m/z: 373.4) incorporates trifluoromethyl groups, enhancing electronegativity and possibly improving target selectivity but increasing steric hindrance .

- Halogenated Analogs: 1-(4-Cyanophenyl)-3-(3-chloro-4-(trifluoromethyl)phenyl)urea (6o) (ESI-MS m/z: 340.0) combines chlorine and trifluoromethyl groups, which may enhance binding to hydrophobic enzyme pockets compared to the target compound’s methoxy group .

Structural Analog with Dimethoxy Substitution

A closely related compound, 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea, differs by having two methoxy groups on the phenyl ring. This modification could increase solubility and alter steric interactions compared to the single methoxy group in the target compound .

Data Table: Comparative Analysis of Urea Derivatives

Biological Activity

The compound 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea is a member of the tetrahydroquinoline class of compounds, which have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H24N2O2

- Molecular Weight : 300.395 g/mol

- IUPAC Name : this compound

- SMILES : CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant pharmacological properties:

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Mechanism : The compound may act by inhibiting cell proliferation and inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

- Case Study : A study on related tetrahydroquinoline derivatives showed promising results against non-small-cell lung carcinoma (NSCLC), suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

In addition to anticancer activity, this compound has shown anti-inflammatory properties:

- Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB pathways in macrophages .

- Research Findings : In vitro studies demonstrated that similar compounds could significantly reduce inflammatory markers in cell lines exposed to lipopolysaccharides (LPS) .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

- Mechanism : It is hypothesized to protect neuronal cells from oxidative stress and apoptosis through antioxidant mechanisms .

- Case Study : Research on related compounds indicated a reduction in neuroinflammation and improved cognitive function in animal models of neurodegenerative diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.